Glafenine-d4 N-Oxide
Description
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Properties
CAS No. |
1794829-04-1 |
|---|---|
Molecular Formula |
C19H17ClN2O5 |
Molecular Weight |
392.828 |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2/i1D,2D,3D,4D |
InChI Key |
YCLRZGMFJXEHFV-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Synonyms |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid-d4; |
Origin of Product |
United States |
Foundational Role of Metabolite Characterization in Chemical Biology and Pharmaceutical Sciences
Metabolite characterization is the process of identifying the chemical structures of metabolites and understanding their formation pathways. This is a critical endeavor in both chemical biology and the pharmaceutical sciences for several reasons. In drug discovery, identifying metabolites helps medicinal chemists understand a drug candidate's metabolic "soft spots," allowing for structural refinements to improve pharmacokinetic properties. researchgate.netnih.gov Furthermore, understanding a drug's metabolic fate is essential for evaluating its safety, as some metabolites may be pharmacologically active or even toxic. nih.gov
The comprehensive analysis of all small-molecule metabolites in a biological system, known as metabolomics, provides a real-time snapshot of an organism's physiological state. wikipedia.org This "functional readout" helps researchers to understand the complex interplay between genes, proteins, and the environment. wikipedia.orgfrontiersin.org High-throughput analytical techniques, particularly mass spectrometry, are central to identifying and quantifying these metabolites. dergipark.org.tr
Strategic Utility of Stable Isotope Labeled Analogs, Including Deuterated Forms, in Analytical Chemistry
Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comwikipedia.org These labeled compounds are indispensable in analytical chemistry, especially in mass spectrometry-based methods. symeres.comclearsynth.com
Deuterated standards, in which hydrogen atoms are replaced by deuterium, are particularly valuable as internal standards for quantitative analysis. clearsynth.com Because they are chemically almost identical to the non-labeled analyte, they exhibit similar behavior during sample preparation and analysis, such as extraction and chromatographic retention. aptochem.com However, their increased mass allows them to be distinguished from the analyte by a mass spectrometer. aptochem.comscioninstruments.com This co-elution and mass difference enable precise quantification and help to correct for variations in sample processing and instrument response, thereby improving the accuracy and robustness of analytical methods. clearsynth.comaptochem.com
Overview of Glafenine N Oxide As a Key Metabolic Species
Glafenine (B1671574) is a non-steroidal anti-inflammatory drug (NSAID) that was previously used as an analgesic. nih.govwikipedia.org It is known to undergo extensive metabolism in the body. nih.gov One of the metabolic pathways involves the hydrolysis of the ester bond to form glafenic acid, which is a major metabolite. nih.govgoogle.com Another, more minor pathway, is the oxidation of the quinoline (B57606) nitrogen of glafenic acid to produce its N-oxide. nih.govresearchgate.net
The formation of Glafenine N-Oxide is a significant aspect of glafenine's biotransformation. nih.gov The characterization of such metabolites is crucial for a complete understanding of the drug's disposition and potential effects. researchgate.net
Rationale and Scope for Academic Inquiry into Glafenine D4 N Oxide
Principles of Deuterium (B1214612) Incorporation into Organic Molecules
Deuterium (D), a stable isotope of hydrogen, is frequently incorporated into drug molecules. The increased mass of deuterium compared to protium (B1232500) (H) can alter the physicochemical properties of C-H bonds, most notably their vibrational frequency and bond strength. This can lead to a kinetic isotope effect, where C-D bonds are cleaved more slowly than C-H bonds, a property exploited to enhance the metabolic stability of some drugs. researchgate.net For analytical purposes, the mass difference provides a clear signature in mass spectrometry. The synthesis of deuterated molecules like this compound relies on established principles of isotopic labeling.
Direct hydrogen-deuterium (H-D) exchange is a common and efficient method for introducing deuterium into aromatic systems. This approach involves the replacement of hydrogen atoms directly attached to the aromatic ring with deuterium atoms from a deuterium source, typically deuterium oxide (D₂O). The reaction can be facilitated by catalysts or specific reaction conditions.
Acid/Base Catalysis: Strong acids or bases can promote H-D exchange on aromatic rings, particularly those activated by electron-donating or electron-withdrawing groups. For instance, aromatic rings can be deuterated using deuterated strong acids like D₂SO₄ in D₂O. chinesechemsoc.org The electrophilic substitution mechanism involves the protonation (or deuteration) of the ring to form a sigma complex, followed by the loss of a proton (or deuteron).
Metal Catalysis: Transition metals, particularly from the platinum group (e.g., Palladium, Platinum, Rhodium), are highly effective catalysts for H-D exchange. acs.orggoogle.com These reactions often occur under heterogeneous conditions (e.g., Pd/C) or with homogeneous catalysts. The mechanism can involve oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source. Nanoparticle catalysts have shown particular efficacy, allowing for high levels of deuterium incorporation under milder conditions. acs.org For quinoline (B57606) and its derivatives, specific catalytic systems have been developed to achieve regioselective deuteration. chinesechemsoc.org
Table 1: Representative Conditions for Metal-Catalyzed Aromatic H-D Exchange
| Catalyst | Deuterium Source | Substrate Type | Typical Conditions | Isotopic Incorporation | Reference |
|---|---|---|---|---|---|
| Pd/C | D₂O | Aminobenzoic Acids | Microwave, 150-170°C | High | google.com |
| RhCl₃ | D₂O / NaBD₄ | Aromatic Compounds | Microwave, 150°C | Good to Excellent | google.com |
| Iridium Nanoparticles | D₂ gas | Anilines | 55-80°C | High, ortho-selective | google.com |
This table presents generalized data from cited literature and is for illustrative purposes.
An alternative and often more controlled strategy involves the synthesis of the target molecule using starting materials that are already isotopically labeled. arkat-usa.org This method is particularly useful when direct H-D exchange lacks selectivity or when the required deuterated precursors are readily available or can be synthesized efficiently. For this compound, where the deuterium labels are on the anthranilic acid moiety, a plausible approach is to start with anthranilic acid-d4. google.com
The synthesis of deuterated anthranilic acid can be achieved through the H-D exchange methods described above on unlabeled anthranilic acid. google.comekb.eg Once the deuterated precursor is obtained, it can be carried through the synthetic sequence to build the final molecule, preserving the isotopic labels. This approach avoids exposing the final complex molecule to potentially harsh deuteration conditions and ensures the specific placement of the deuterium atoms.
Direct Hydrogen-Deuterium Exchange Reactions for Aromatic Systems
Chemical Synthesis of this compound
The synthesis of this compound involves two key transformations: the formation of the deuterated glafenine structure and the subsequent N-oxidation of the quinoline nitrogen.
The conversion of a nitrogen atom in a heterocyclic ring, such as the quinoline in glafenine, to its corresponding N-oxide is a well-established transformation in organic chemistry. nih.gov The N-oxide group significantly alters the electronic properties of the heterocyclic ring, influencing its reactivity and biological activity. nih.gov
The mechanism of N-oxidation involves the nucleophilic attack of the heterocyclic nitrogen atom on an electrophilic oxygen atom from an oxidizing agent. Common reagents for this purpose include:
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are widely used for their effectiveness and mild reaction conditions. google.compreprints.org The reaction is typically carried out in a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) at or below room temperature.
Hydrogen Peroxide: A mixture of hydrogen peroxide (H₂O₂) and a carboxylic acid, such as acetic acid, is a classic and cost-effective system for N-oxidation. researchgate.netijpsjournal.com The carboxylic acid activates the H₂O₂ to form a peroxy acid in situ.
Other Oxidants: Other reagents, including Caro's acid (peroxymonosulfuric acid) and Oxone®, can also be employed for the N-oxidation of nitrogen heterocycles. researchgate.netgoogle.com
The choice of reagent and conditions depends on the substrate's sensitivity to oxidation and the presence of other functional groups. For a substrate like glafenine, which contains an ester and hydroxyl groups, a mild reagent such as m-CPBA is often preferred to minimize side reactions.
As specific literature for the synthesis of this compound is not publicly available, a plausible synthetic route is proposed based on known syntheses of glafenine and general chemical principles. nih.gov The labeling pattern (-d4) indicates that the four hydrogen atoms on the anthranilate aromatic ring are replaced by deuterium.
Proposed Synthetic Route:
Preparation of Anthranilic Acid-d4: Anthranilic acid is subjected to a catalyzed H-D exchange reaction. This could involve heating anthranilic acid with a catalyst such as Pd/C in D₂O under pressure or using microwave irradiation to drive the exchange and achieve high isotopic incorporation on the aromatic ring. google.com
Synthesis of 2,3-Dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate-d4 (Glafenine-d4): The synthesis follows a known procedure for unlabeled glafenine. google.comnih.gov
First, anthranilic acid-d4 is esterified with a suitable glycerol (B35011) derivative (e.g., solketal, followed by deprotection) to form a glyceryl anthranilate-d4 intermediate.
This intermediate is then condensed with 4,7-dichloroquinoline (B193633) in a nucleophilic aromatic substitution reaction. The amino group of the anthranilate displaces the chlorine atom at the C4 position of the quinoline ring. This reaction is typically performed by heating the reactants in a suitable solvent, sometimes under acidic conditions. nih.govresearchgate.net
N-Oxidation of Glafenine-d4: The synthesized Glafenine-d4 is then oxidized to the final product.
Glafenine-d4 is dissolved in a solvent like chloroform.
A slight excess (e.g., 1.1-1.2 equivalents) of an oxidizing agent like m-CPBA is added portion-wise at a low temperature (e.g., 0°C).
The reaction is stirred and allowed to warm to room temperature until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting material. google.comresearchgate.net
The product, this compound, is then isolated and purified using standard techniques like chromatography.
Maximizing Isotopic Enrichment: The efficiency of the initial deuteration step is paramount. Key parameters to optimize include:
Deuterium Source: Using a large excess of the deuterium source (e.g., D₂O as the solvent) drives the equilibrium towards the deuterated product.
Catalyst: The choice and loading of the catalyst (e.g., Pd/C, RhCl₃) can significantly impact the rate and extent of deuteration. acs.orggoogle.com
Temperature and Time: Higher temperatures and longer reaction times generally lead to higher deuterium incorporation, but must be balanced against potential side reactions or degradation. acs.org
pH: For some exchange reactions, the pH of the medium can influence the rate of exchange. acs.org
Maximizing Chemical Yield: For each synthetic step, several factors can be adjusted to improve the chemical yield:
Stoichiometry: Precise control of reactant ratios is essential, especially in the condensation and N-oxidation steps, to avoid side products.
Temperature: Each reaction has an optimal temperature range. For the N-oxidation, maintaining a low temperature during reagent addition can prevent over-oxidation or degradation.
Solvent: The choice of solvent can affect reaction rates and solubility of reactants and intermediates.
Purification: Efficient purification methods, such as flash column chromatography, are necessary at each stage to remove impurities that could interfere with subsequent steps.
Table 2: Representative Parameters for Optimization of N-Oxidation
| Oxidizing Agent | Substrate | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| m-CPBA (1.2 eq) | 4,7-dichloroquinoline | Chloroform | Room Temp | 81% | researchgate.net |
| H₂O₂ / Acetic Acid | 4,7-dichloroquinoline | Acetic Acid | 70°C | 87% | researchgate.net |
| m-CPBA | 7-acetamido-8-benzyloxyquinoline | 1,2-dichloroethane | Room Temp | 82% | google.com |
This table presents generalized data from cited literature and is for illustrative purposes.
Detailed Synthetic Routes and Experimental Conditions for this compound Production
Spectroscopic and Spectrometric Characterization of Synthetic this compound
The definitive identification and structural confirmation of isotopically labeled compounds such as this compound rely on a combination of advanced spectroscopic and spectrometric techniques. These methods are crucial for verifying the molecular weight, confirming the isotopic purity, and pinpointing the specific sites of deuterium incorporation within the molecule.
Mass Spectrometry for Molecular Weight and Isotopic Purity Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of the elemental composition and confirmation of successful deuteration and N-oxidation.
The introduction of four deuterium atoms in place of four hydrogen atoms, along with the addition of an oxygen atom to the quinoline nitrogen, results in a predictable increase in the monoisotopic mass of the molecule compared to the unlabeled Glafenine. The theoretical monoisotopic mass of Glafenine (C₁₉H₁₇ClN₂O₄) is 372.0877 Da. For this compound (C₁₉H₁₃D₄ClN₂O₅), the expected monoisotopic mass would be approximately 392.1195 Da.
Electrospray ionization (ESI) is a commonly employed soft ionization technique for analyzing such compounds, as it typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight.
The isotopic purity of the synthesized this compound is also assessed using mass spectrometry. By analyzing the isotopic distribution pattern of the molecular ion peak, the percentage of the d4-labeled species can be quantified relative to any residual d0, d1, d2, or d3 species. This is critical for applications where a high degree of isotopic enrichment is required.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₉H₁₃D₄ClN₂O₅ |
| Monoisotopic Mass | 392.1195 Da |
| Ion Species | [M+H]⁺ |
| Expected m/z | 393.1268 |
| Isotopic Purity Target | >98% d₄ |
Note: The predicted values are based on theoretical calculations and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance Spectroscopy for Site-Specific Deuterium Localization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For isotopically labeled compounds like this compound, NMR is particularly crucial for determining the precise location of the deuterium atoms.
Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly diminished in intensity. By comparing the ¹H NMR spectrum of the deuterated compound with that of unlabeled Glafenine, the sites of deuteration can be unequivocally identified. For instance, if the deuterium labeling occurred on the glycerol moiety, the signals corresponding to the protons on that part of the molecule would disappear.
Deuterium (²H) NMR: A ²H NMR experiment provides direct evidence of the deuterium incorporation and its chemical environment. The spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to the corresponding proton chemical shifts in the ¹H NMR spectrum, providing a clear map of the deuterium labeling pattern.
Liquid Chromatography Techniques for Separation and Purification
Liquid chromatography (LC) is an essential separation technique that precedes mass spectrometric analysis, ensuring that individual compounds are isolated from complex mixtures before detection. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the specific requirements of the analysis, such as desired resolution, speed, and sensitivity. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. nih.gov Method development for Glafenine N-Oxide involves the systematic optimization of several parameters to achieve adequate resolution and separation from its parent compound, Glafenine, and other potential metabolites or matrix components. nih.gov
Key aspects of HPLC method development include selecting an appropriate stationary phase (column), mobile phase composition, and detector. For anthranilic acid derivatives like glafenine, reversed-phase columns such as a C8 or C18 are commonly utilized. researchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, with the pH adjusted to control the ionization state of the analyte and improve peak shape. nih.govresearchgate.net For instance, a mobile phase of methanol-water-phosphoric acid has proven effective for the separation of glafenine and related substances. nih.gov The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths simultaneously, aiding in peak identification and purity assessment. rsc.org
Table 1: Illustrative HPLC Method Parameters for Glafenine-Related Compounds
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm, 250 mm x 4.6 mm | Provides good retention and separation for moderately polar compounds like Glafenine and its N-oxide. researchgate.net |
| Mobile Phase | Methanol:0.035 M Phosphate Buffer (50:50, v/v), pH 4.5 | Optimizes retention time and peak shape by controlling analyte polarity and ionization state. researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. researchgate.net |
| Detection | UV at specific wavelengths (e.g., 285 nm or 400 nm) | Selected based on the chromophore of the quinoline ring system for optimal sensitivity. researchgate.netrsc.org |
| Internal Standard | Floctafenine | A structurally similar compound used to ensure accuracy and precision of quantification. researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which operates at higher pressures than traditional HPLC. researchgate.netnebraska.gov This technology offers significant improvements in analytical performance, including enhanced resolution, increased sensitivity, and substantially shorter run times. researchgate.netnebraska.gov
For the analysis of Glafenine N-Oxide, UPLC can provide narrower peak widths, leading to better separation from closely eluting impurities or metabolites. researchgate.net This is particularly advantageous when dealing with complex biological samples where numerous endogenous compounds are present. The increased speed of UPLC significantly boosts sample throughput, a critical factor in high-throughput screening environments. nebraska.gov Furthermore, the enhanced resolution of UPLC can be crucial for separating isomeric compounds, such as potential diastereomeric N-oxides, which may be unresolvable by conventional HPLC. researchgate.netrsc.org
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides a powerful tool for the definitive identification and quantification of compounds like Glafenine N-Oxide.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Interfaces for N-Oxide Analysis
The choice of ionization source is a critical parameter in the analysis of N-oxide compounds, as their behavior can differ significantly between sources. nih.gov
Electrospray Ionization (ESI) is considered a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. conicet.gov.aracs.org For N-oxide analysis, ESI typically produces abundant protonated molecules ([M+H]+), which is ideal for molecular weight determination. researchgate.netresearchgate.net This makes ESI a preferred method when the primary goal is to observe the intact molecule. acs.org However, under certain ESI conditions, N-oxides have shown a tendency to form dimeric species. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) involves vaporizing the LC eluent in a heated tube, where analytes are then ionized through gas-phase ion-molecule reactions. chromatographyonline.com This process involves significant thermal energy, which can cause labile compounds like N-oxides to undergo in-source degradation. acs.orgresearchgate.net The most common thermal degradation reaction for N-oxides in an APCI source is deoxygenation (the loss of an oxygen atom). researchgate.netresearchgate.net While this can be a complication leading to underestimation of the N-oxide, it can also serve as a diagnostic tool. The observation of an ion corresponding to the deoxygenated parent drug can help confirm the presence of an N-oxide metabolite. acs.orgresearchgate.net
Table 2: Comparison of Ionization Sources for N-Oxide Analysis
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
|---|---|---|
| Ionization Principle | Soft ionization, ion evaporation from charged droplets. conicet.gov.ar | Gas-phase chemical ionization following thermal vaporization. chromatographyonline.com |
| Typical Ion | Predominantly protonated molecule [M+H]+. researchgate.netresearchgate.net | Protonated molecule [M+H]+ and/or deoxygenated fragment [M-O+H]+. acs.orgresearchgate.net |
| Thermal Effects | Minimal; generally preserves the intact molecule. acs.org | Significant; can cause thermal degradation (deoxygenation). researchgate.netresearchgate.net |
| Primary Use Case | Molecular weight confirmation and quantification of the intact N-oxide. | Structural confirmation via characteristic deoxygenation; analysis of less polar compounds. researchgate.netchromatographyonline.com |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Confirmation
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a selected ion. In a typical MS/MS experiment, a precursor ion (e.g., the protonated Glafenine N-Oxide molecule) is selected in the first mass analyzer, fragmented in a collision cell through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. researchgate.netacs.org
The fragmentation pattern is characteristic of the molecule's structure and provides definitive confirmation of its identity. For protonated N-oxides, a characteristic fragmentation pathway is the neutral loss of a hydroxyl radical (•OH), resulting from the N-O bond. researchgate.net The resulting product ion spectrum serves as a fingerprint for the compound. By analyzing the fragmentation of Glafenine N-Oxide, its structure can be confirmed and differentiated from other isomeric metabolites.
Table 3: Hypothetical MS/MS Fragmentation of Glafenine N-Oxide
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Putative Fragment Identity |
|---|---|---|---|
| 389.1 [M+H]+ | 372.1 | 17 (•OH) | Loss of hydroxyl radical from N-oxide. researchgate.net |
| 389.1 [M+H]+ | 297.1 | 92 (C3H8O3) | Cleavage of the dihydroxypropyl ester group. |
| 389.1 [M+H]+ | 281.1 | 108 (C3H8O3 + O) | Deoxygenation and cleavage of the ester group. |
Note: This table is illustrative. Actual fragmentation would be confirmed via high-resolution mass spectrometry.
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Targeted Quantification
Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are highly selective and sensitive modes of quantification performed on triple quadrupole mass spectrometers. embopress.orgnih.gov In an SRM/MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented, and a specific, predefined product ion is selected in the third quadrupole. nih.govnih.gov This specific precursor-to-product ion pair is known as a "transition." nih.gov
This technique provides exceptional selectivity because it is highly unlikely that an interfering compound will have both the same precursor mass and produce the same specific fragment ion at the same chromatographic retention time. researchgate.net For robust and accurate quantification, a stable isotope-labeled internal standard, such as this compound, is used. nebraska.gov The deuterated standard is chemically identical to the analyte and co-elutes, but it is distinguishable by its higher mass. researchgate.net By monitoring transitions for both the analyte (Glafenine N-Oxide) and the internal standard (this compound), any variations in sample preparation or instrument response can be normalized, leading to highly precise and accurate quantification. nebraska.govnih.gov
Table 4: Example of MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| Glafenine N-Oxide | 389.1 | 372.1 | Quantifier (loss of •OH) |
| Glafenine N-Oxide | 389.1 | 297.1 | Qualifier |
| This compound (IS) | 393.1 | 376.1 | Internal Standard (loss of •OH) |
Note: These transitions are hypothetical and require experimental optimization.
Application of this compound as a Stable Isotope Internal Standard
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in the field of mass spectrometry. This compound, a deuterated analog of Glafenine N-Oxide, serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in complex biological samples. This section explores the principles behind its application, the necessary validation frameworks, and the critical assessment of matrix effects.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative measurements. benthamdirect.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched compound, such as this compound, to a sample containing the analyte of interest, Glafenine N-Oxide. wikipedia.org This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavier isotopes (in this case, deuterium).
After adding the internal standard, the sample is homogenized to ensure complete mixing of the analyte and the standard. osti.gov The mixture is then processed and analyzed by a mass spectrometer. The mass spectrometer separates and detects the ions based on their mass-to-charge (m/z) ratio. britannica.com Because this compound has a higher mass than Glafenine N-Oxide, the two compounds can be distinguished and measured simultaneously.
The concentration of the analyte in the original sample is determined by measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard. wikipedia.orgcreative-proteomics.com Since the amount of the internal standard added is known, this ratio allows for the precise calculation of the unknown analyte concentration. A key advantage of IDMS is that it is a ratio-based measurement, which compensates for variations in sample preparation, instrument response, and matrix effects that can affect the absolute signal intensity of the analyte. wikipedia.org This makes IDMS a highly robust and reliable method for quantitative analysis. benthamdirect.com
Table 1: Key Principles of Isotope Dilution Mass Spectrometry
| Principle | Description | Relevance to this compound |
|---|---|---|
| Internal Standard | A known quantity of an isotopically labeled version of the analyte is added to the sample. wikipedia.org | A precise amount of this compound is added to the biological matrix containing Glafenine N-Oxide. |
| Isotopic Differentiation | The analyte and the internal standard have different masses due to isotopic enrichment and can be distinguished by the mass spectrometer. creative-proteomics.com | The four deuterium atoms in this compound increase its molecular weight, allowing for its differentiation from the non-labeled Glafenine N-Oxide. |
| Ratio Measurement | The concentration of the analyte is determined from the measured ratio of the analyte to the internal standard. wikipedia.org | The ratio of the mass spectrometric signal of Glafenine N-Oxide to that of this compound is used for quantification. |
| Compensation for Errors | The use of a ratio corrects for losses during sample preparation and variations in instrument response. wikipedia.org | Any loss or variation during the extraction and analysis of Glafenine N-Oxide will equally affect this compound, keeping the ratio constant. |
The validation of analytical methods employing deuterated internal standards is crucial to ensure the reliability and accuracy of the results. This process involves a series of experiments designed to demonstrate that the method is suitable for its intended purpose. For the analysis of Glafenine N-Oxide using this compound in non-human biological matrices, the validation framework would typically adhere to guidelines from regulatory bodies, adapted for the specific matrix.
Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability.
Selectivity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. jyoungpharm.org It is confirmed by analyzing blank matrix samples to ensure no significant interference at the retention times of Glafenine N-Oxide and this compound. jyoungpharm.org
Linearity: The linearity of the method is established by analyzing a series of calibration standards with known concentrations of Glafenine N-Oxide and a constant concentration of this compound. The response ratio (analyte/internal standard) is plotted against the analyte concentration, and a linear relationship should be observed over a defined range. mdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels within the calibration range on different days. mdpi.com
Recovery: The extraction recovery of the analyte and the internal standard from the biological matrix is determined to assess the efficiency of the sample preparation process. While stable isotope-labeled internal standards can compensate for low recovery, understanding the efficiency is still important. mdpi.com
Stability: The stability of Glafenine N-Oxide and this compound is evaluated under various conditions that the samples may experience, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. researchgate.net
Table 2: Typical Method Validation Parameters for a Deuterated Internal Standard
| Parameter | Objective | Example Metric for this compound Method |
|---|---|---|
| Selectivity | Ensure no interference from matrix components. | Peak area in blank matrix <20% of the lower limit of quantification (LLOQ) peak area for the analyte and <5% for the internal standard. jyoungpharm.org |
| Linearity | Establish a quantifiable relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. researchgate.net |
| Accuracy | Determine the closeness of measured results to the true value. | Mean concentration within ±15% of the nominal value (±20% for LLOQ). |
| Precision | Measure the degree of scatter in the results. | Relative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ). mdpi.com |
| Recovery | Assess the efficiency of the extraction procedure. | Comparison of analyte response in extracted samples to that in post-extraction spiked samples. |
| Stability | Evaluate analyte stability under different storage and handling conditions. | Analyte concentration remains within ±15% of the initial concentration. researchgate.net |
Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS) analysis, particularly with electrospray ionization (ESI). waters.com These effects arise from co-eluting components from the biological matrix that can either suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification. waters.comnih.gov
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. waters.com Because the deuterated standard is chemically and physically very similar to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement. researchgate.net This co-elution ensures that the analyte-to-internal standard ratio remains constant, even in the presence of variable matrix effects between different samples. nih.gov
However, it is crucial to experimentally verify this assumption during method development and validation. The assessment of matrix effects typically involves comparing the response of the analyte in a post-extraction spiked sample (analyte added to the matrix extract after extraction) with the response of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) can be calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
Even with a deuterated internal standard, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the standard, which can be caused by the deuterium isotope effect. myadlm.org This separation can expose the two compounds to different matrix components as they elute, leading to different degrees of ion suppression or enhancement. myadlm.org Therefore, it is essential to demonstrate that the matrix factor for the analyte is similar to that of the internal standard across different sources of the biological matrix. nih.gov
Table 3: Assessment of Matrix Effects
| Parameter | Calculation | Interpretation | Implication for this compound |
|---|---|---|---|
| Analyte Matrix Factor | (Peak area of Glafenine N-Oxide in post-extraction spiked matrix) / (Peak area of Glafenine N-Oxide in neat solution) | A value ≠ 1 indicates a matrix effect on the analyte. | Quantifies the degree of ion suppression or enhancement for Glafenine N-Oxide. |
| Internal Standard Matrix Factor | (Peak area of this compound in post-extraction spiked matrix) / (Peak area of this compound in neat solution) | A value ≠ 1 indicates a matrix effect on the internal standard. | Quantifies the degree of ion suppression or enhancement for this compound. |
| Internal Standard-Normalized Matrix Factor | (Analyte MF) / (Internal Standard MF) | A value close to 1 indicates effective compensation for matrix effects by the internal standard. | Confirms that this compound is a suitable internal standard for the analysis of Glafenine N-Oxide in the specific matrix. |
Enzymatic Systems Catalyzing N-Oxidation
The formation of glafenine N-oxide is a result of the oxidation of the quinoline nitrogen within its structure. This biotransformation is primarily associated with its major metabolite, glafenic acid. While the specific enzymes responsible for the N-oxidation of glafenic acid have not been definitively identified in the available literature, the roles of major drug-metabolizing enzyme families, namely Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs), are discussed based on their known functions in similar reactions.
Role of Cytochrome P450 Enzymes in Quinoline Nitrogen Oxidation
The Cytochrome P450 superfamily of enzymes is a primary catalyst of Phase I metabolic reactions, including the oxidation of various xenobiotics. Studies on other metabolic pathways of glafenine, such as hydroxylation, have implicated the involvement of specific CYP isozymes. For instance, the formation of hydroxylated glafenine metabolites leading to glutathione (B108866) (GSH) conjugates is primarily catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2D6. nih.gov
Contribution of Flavin-Containing Monooxygenases and Other Oxidases
Flavin-Containing Monooxygenases (FMOs) are another critical class of enzymes involved in the Phase I metabolism of nitrogen-containing compounds. turkjps.orgnih.gov FMOs are known to catalyze the N-oxidation of a wide variety of substrates. turkjps.orgnih.gov However, specific studies investigating the role of FMOs in the metabolism of glafenine or glafenic acid, particularly in the context of N-oxide formation, are not available in the reviewed scientific literature. Therefore, while a contribution from FMOs is plausible given their catalytic capabilities, it remains speculative without direct experimental evidence.
In Vitro Metabolic Studies of Glafenine N-Oxide Formation
In vitro studies using subcellular fractions like liver microsomes are instrumental in characterizing metabolic pathways and identifying the enzymes involved.
Investigations Using Isolated Hepatic Microsomes and Recombinant Enzyme Systems
Research utilizing human liver microsomes has been conducted to investigate the bioactivation of glafenine, leading to the identification of hydroxylated metabolites and their subsequent conjugation with GSH. nih.gov These studies have successfully employed human liver microsomes and recombinant CYP enzymes to elucidate the roles of CYP3A4, CYP2C19, and CYP2D6 in these specific oxidative pathways. nih.gov
However, there is a notable absence of published in vitro studies that have specifically focused on the formation of glafenine N-oxide or glafenic acid N-oxide using either isolated hepatic microsomes or recombinant enzyme systems. Such studies would be crucial to definitively identify the enzymatic players and the precise conditions under which N-oxidation occurs.
Kinetic Characterization of N-Oxidation Enzyme Activity
Detailed kinetic analysis, including the determination of Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max), is essential for understanding the efficiency and capacity of an enzymatic reaction. To date, no kinetic data for the N-oxidation of glafenic acid have been reported in the scientific literature. The absence of this information precludes a quantitative assessment of this metabolic pathway in comparison to other routes of glafenine biotransformation.
Non-Clinical In Vivo Biotransformation Investigations
Studies in animal models provide valuable insights into the metabolic fate of drugs in a whole-organism context.
Non-clinical in vivo investigations in rats have identified the N-oxidation of glafenic acid as a minor metabolic pathway for glafenine. nih.gov Following administration of glafenine to rats, glafenic acid is the major metabolite found in bile and urine. nih.gov Alongside hydroxylation, the oxidation of the quinoline nitrogen of this major metabolite leads to the formation of glafenic acid N-oxide. nih.gov Interestingly, it has also been observed that this N-oxide metabolite can be partially reduced back to its parent compound, glafenic acid, in vivo. nih.gov
The urinary excretion patterns of glafenine metabolites in humans have been found to be analogous to those observed in rats. nih.gov This similarity suggests that a comparable biotransformation pathway, including the formation of the N-oxide metabolite, likely occurs in humans. nih.gov
Identification and Quantification of Glafenine N-Oxide in Animal Models
Research into the biotransformation of glafenine has identified several metabolic pathways, including hydrolysis, hydroxylation, and N-oxidation. nih.gov Studies in animal models, particularly rats, have been instrumental in elucidating these pathways.
One of the minor, yet significant, metabolic routes for glafenine involves the oxidation of the quinoline nitrogen of glafenic acid, a primary metabolite of glafenine, to form its corresponding N-oxide. nih.gov The identification of this N-oxide metabolite has been achieved through the analysis of biological samples such as urine and bile. nih.gov
While specific quantitative data on the concentration of Glafenine N-oxide in various tissues from animal models is not extensively detailed in the available literature, studies have confirmed its presence as a metabolite. The quantification of such metabolites typically involves sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such analyses, a deuterated internal standard, such as this compound, would be invaluable for achieving accurate quantification by correcting for matrix effects and variations during sample processing and analysis.
The formation of Glafenine N-oxide occurs after the initial hydrolysis of the parent compound, glafenine, to glafenic acid. This subsequent oxidation highlights a multi-step metabolic cascade. The level of conjugation of the N-oxide metabolite is reported to be low, in contrast to other glafenine metabolites. nih.govresearchgate.net
Table 1: Metabolic Profile of Glafenine in the Rat
| Metabolite | Metabolic Pathway | Excretion Route | Conjugation Rate |
| Glafenic Acid | Hydrolysis | Bile and Urine | High |
| Hydroxyglafenic Acid | Hydroxylation | Urine | Low |
| Glafenic Acid N-Oxide | N-Oxidation | Urine | Low |
This table is based on findings reported in the European Journal of Drug Metabolism and Pharmacokinetics. nih.gov
Reversible N-Oxidation: Pathways for Reduction of Glafenine N-Oxide back to the Parent Compound
The reduction of N-oxides can be mediated by several enzyme systems, including cytochrome P450 (CYP) enzymes and molybdenum-containing enzymes such as aldehyde oxidase and xanthine (B1682287) oxidase, which are present in the liver and other tissues. While the specific enzymes responsible for the reduction of Glafenine N-oxide have not been definitively identified in the referenced literature, the in vivo observation of its partial reduction to glafenic acid is a key finding. nih.gov
This metabolic cycling between the N-oxide and its parent amine can prolong the presence of the pharmacologically active species in the body. The extent of this reduction can vary depending on the animal species, the specific enzyme activities, and the physiological conditions. The interplay between the oxidative and reductive pathways determines the net concentration of the N-oxide metabolite and its parent compound at any given time.
The confirmation of this reversible pathway underscores the complexity of glafenine's biotransformation and highlights an area for further research to fully characterize the enzymatic processes involved and their influence on the drug's disposition.
Chemical Stability and Degradation Profiling of Glafenine N Oxide
Assessment of Stability under Environmental Stress Conditions
Forced degradation studies, which intentionally expose a compound to harsh conditions, are a standard method for identifying likely degradation pathways. While no such studies have been published for Glafenine-d4 N-Oxide, data from related compounds offer valuable insights.
The Glafenine (B1671574) structure contains an ester linkage, which is susceptible to hydrolysis. This reaction would be catalyzed under both acidic and basic conditions.
Acidic and Basic Conditions: In the presence of acid or base, the primary hydrolytic degradation product of the Glafenine core structure is Glafenic acid . This occurs through the cleavage of the ester bond. Spectrophotometric methods have been developed to determine Glafenine in the presence of this specific degradation product, confirming it as a major degradant.
Neutral Conditions: Hydrolysis would likely be significantly slower at a neutral pH compared to acidic or basic environments.
The N-oxide group on the quinoline (B57606) ring is generally stable to hydrolysis but can influence the electronic properties of the molecule. The deuterium (B1214612) atoms are not expected to directly participate in or prevent hydrolysis, though they can have minor effects on reaction rates.
Table 1: Postulated Hydrolytic Degradation of this compound
| Condition | Primary Degradation Pathway | Major Degradation Product |
|---|---|---|
| Acidic (e.g., 0.1 N HCl) | Ester Hydrolysis | Glafenic acid-d4 N-Oxide |
| Basic (e.g., 0.1 N NaOH) | Ester Hydrolysis | Glafenic acid-d4 N-Oxide |
The biotransformation of Glafenine in rats and humans has identified an N-oxide of glafenic acid as a minor metabolite, indicating the quinoline nitrogen is susceptible to oxidation. Conversely, N-oxides can also be reduced back to the parent amine. The structure of Glafenine also contains secondary amine and aromatic rings, which can be targets for reactive oxygen species (ROS). Combustion of Glafenine produces carbon oxides and nitrogen oxides (NOx).
Photolytic Degradation: Quinoline N-oxides are known to be photoreactive. Irradiation with UV light can lead to deoxygenation (loss of the N-oxide oxygen) and complex rearrangements, potentially forming benzoxazepine or N-acylindole structures. Studies on Glafenine confirm its sensitivity to photodegradation, and methods have been developed to quantify it in the presence of its photo-degradation products.
Thermal Degradation: Aromatic N-oxides can undergo thermal decomposition at elevated temperatures (often above 150°C). The specific decomposition pathway can be influenced by substituents on the aromatic ring. For some pyridine (B92270) N-oxides, thermal decomposition results in the parent pyridine and other products.
Oxidative Degradation Mechanisms and Reactive Oxygen Species Involvement
Identification and Structural Characterization of Degradation Products
The primary degradation product identified for the parent drug, Glafenine, is Glafenic acid, resulting from hydrolysis.
A variety of analytical techniques have been employed to study Glafenine and its degradation products, which would be directly applicable to the analysis of this compound.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have proven effective for separating Glafenine from its degradation products and metabolites. Specific mobile phases, such as toluene-isopropyl alcohol-dimethylformamide-water for TLC and methanol-water-phosphoric acid for HPLC, have been successfully used.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for the structural elucidation of unknown degradation products. While no specific mass spectrometric analysis of this compound degradation is available, LC-MS methods are standard for identifying drug metabolites, including hydroxylated derivatives and N-oxides of Glafenine.
Based on the chemistry of the functional groups present, the following degradation mechanisms can be postulated for this compound:
Hydrolysis: The most probable degradation pathway under aqueous conditions involves the acid- or base-catalyzed cleavage of the ester bond, yielding Glafenic acid-d4 N-Oxide and glycerol (B35011).
Photochemical Rearrangement/Deoxygenation: Exposure to UV light could lead to the reduction of the N-oxide to form Glafenine-d4 or rearrangement of the quinoline N-oxide ring system.
Metabolic Considerations: Although not a chemical stability pathway, it is relevant that the N-oxide itself is a metabolite. In biological systems, it could be subject to enzymatic reduction back to the tertiary amine. The deuterium labeling in this compound is specifically designed to slow down metabolic processes governed by the kinetic isotope effect, which occurs when the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step of a reaction. This typically enhances the metabolic stability of the molecule compared to its non-deuterated counterpart.
Advanced Research Applications of Glafenine D4 N Oxide Beyond Analytical Standards
Mechanistic Studies in Drug Metabolism and Disposition
In the field of drug metabolism and pharmacokinetics (DMPK), understanding the fate of a drug within a biological system is paramount. Glafenine-d4 N-Oxide is instrumental in these studies as a stable isotope-labeled internal standard (SIL-IS). crimsonpublishers.comubc.ca When studying the metabolism of glafenine (B1671574), researchers must identify and quantify its various metabolites, including the N-oxide form.
Use as a Chemical Probe for Enzyme Activity and Inhibition Studies (in vitro, non-human)
This compound serves as a critical reference compound in in vitro studies designed to identify the specific enzymes responsible for the N-oxidation of glafenine. The parent compound, glafenine, is known to be a non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes. medchemexpress.com However, its metabolism into various forms, including the N-oxide, is typically mediated by other enzyme systems, such as cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) families. plos.org
In these non-human, in vitro assays, researchers incubate the parent drug, glafenine, with specific recombinant enzymes or liver microsomes. This compound is used as a reference marker to definitively identify the N-oxide metabolite produced during the reaction via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, by creating a calibration curve with the standard, the exact amount of the metabolite formed can be quantified. By observing how the rate of metabolite formation changes in the presence of various specific enzyme inhibitors, scientists can pinpoint which enzyme isoforms are primarily responsible for this metabolic pathway.
Role in the Development of Reference Materials for Pharmaceutical Research
The synthesis of compounds like this compound is a key part of building the infrastructure required for modern pharmaceutical research. Verified, high-purity substances are essential as a measurement base for quality assurance, regulatory compliance, and research and development. veeprho.com this compound, as a stable isotope-labeled version of a drug metabolite, is a prime example of such a reference material.
Its well-defined chemical properties make it an ideal standard for analytical method validation, ensuring that assays used to measure glafenine metabolites are accurate, precise, and reproducible. Pharmaceutical reference standards, including drug metabolites and their isotopically labeled counterparts, are fundamental for quality control throughout the drug development pipeline. veeprho.com The availability of these characterized compounds from various suppliers under specific identifiers like CAS numbers facilitates standardized and reliable scientific outcomes across different laboratories.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1794829-04-1 | novachemistry.combiotechhubafrica.co.za |
| Molecular Formula | C₁₉H₁₃D₄ClN₂O₅ | scbt.com |
| Molecular Weight | 392.83 | scbt.com |
Integration into Metabolomics Workflows for Pathway Elucidation
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system to understand its physiological state. Stable isotope labeling is an increasingly popular and powerful technique in metabolomics research. nih.gov In this context, this compound is a valuable tool for tracing the metabolic fate of its parent drug.
When conducting a non-targeted metabolomics study to investigate the biochemical impact of glafenine administration, researchers are faced with detecting thousands of molecular features. The incorporation of labeled standards helps to confidently identify drug-related metabolites within this complex data. tandfonline.com By "spiking" this compound into a sample, it provides an anchor point—a peak with a known retention time and mass-to-charge ratio—that allows for the unambiguous identification and accurate quantification of the unlabeled Glafenine N-Oxide metabolite produced by the organism. isolife.nl This approach allows researchers to map the metabolic network, determine pathway fluxes, and elucidate how the body processes the drug, ultimately leading to a deeper understanding of its mechanism of action and interaction with the host's metabolism. mdpi.com
Future Directions and Emerging Research Opportunities for Deuterated N Oxide Analogs
Innovations in Isotopic Labeling Technologies for Complex Molecules
The synthesis of complex deuterated molecules like Glafenine-d4 N-Oxide hinges on advancements in isotopic labeling technologies. Traditional methods often involve multi-step syntheses, which can be time-consuming and expensive. However, recent innovations are paving the way for more efficient and selective deuteration of complex molecules, particularly N-heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.gov
Late-stage functionalization, which introduces isotopes into a molecule at a later synthetic step, is a particularly promising approach. acs.org This strategy avoids the need for a complete de novo synthesis of the deuterated compound. For N-heterocyclic compounds, methods using transition metal catalysts, such as iridium and rhodium nanoparticles, have shown high efficiency for hydrogen isotope exchange (HIE) with deuterium (B1214612) gas (D2). nih.goveuropa.eu These methods can achieve high levels of deuterium incorporation under relatively mild conditions. europa.eu For instance, rhodium nanoparticles have been successfully used for the deuteration of various N-heterocyclic scaffolds, including indoles and azines. nih.gov Another innovative approach involves the use of nickel-based nanoparticles with D2O as the deuterium source, which offers a practical and scalable method for the deuteration of nitrogen heterocycles. researchgate.net
These advanced labeling techniques could be hypothetically applied to the synthesis of this compound. The quinoline (B57606) ring system of glafenine (B1671574) is a prime candidate for such late-stage deuteration methods. The ability to selectively introduce deuterium at specific positions, such as the four positions on the benzoic acid moiety as indicated by the "-d4" designation, would be crucial for studying its metabolic fate and potential isotope effects.
Table 1: Comparison of Isotopic Labeling Technologies
| Technology | Description | Advantages | Potential Application to this compound |
| Transition Metal-Catalyzed HIE | Use of catalysts like iridium or rhodium to facilitate the exchange of hydrogen with deuterium gas. nih.goveuropa.eu | High efficiency, applicable to complex molecules, can be performed at late synthetic stages. | Direct deuteration of the glafenine or glafenic acid precursor. |
| Nanoparticle-Based Catalysis | Employment of nanoparticles (e.g., nickel) with a deuterium source like D2O for HIE. researchgate.net | Practical, scalable, uses a readily available deuterium source. | Scalable synthesis of the deuterated glafenic acid precursor. |
| Chemical Derivatization | Introduction of deuterium through chemical reactions targeting specific functional groups. researchgate.net | Targeted labeling, can be used for a wide range of molecules. | Deuteration of the anthranilic acid precursor before coupling with the quinoline moiety. |
High-Throughput Screening Applications Utilizing Deuterated Metabolites
Deuterated compounds are invaluable tools in high-throughput screening (HTS) assays, particularly in the context of drug metabolism and pharmacokinetic studies. vulcanchem.comresearchgate.net The use of deuterated internal standards in mass spectrometry-based assays is a well-established practice that significantly improves the accuracy and precision of quantification. nih.govnih.gov
In HTS workflows for drug metabolite analysis, a deuterated version of the metabolite of interest, such as this compound, would serve as an ideal internal standard. biorxiv.org Its chemical properties are nearly identical to the non-deuterated metabolite, ensuring similar behavior during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer. vulcanchem.com This co-eluting, mass-shifted standard allows for precise quantification by correcting for variations in sample extraction, matrix effects, and instrument response. nih.govnih.gov
The development of rapid analytical techniques like multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) further enhances the utility of deuterated standards in high-throughput environments. nih.govjove.comnih.govacs.org These methods allow for the rapid and simultaneous analysis of numerous samples, making them ideal for large-scale screening of compound libraries or patient samples. The use of deuterated internal standards in such platforms is crucial for achieving the necessary accuracy and reliability for unambiguous drug and metabolite identification. nih.govacs.org
Table 2: Role of Deuterated Metabolites in High-Throughput Screening
| Application | Role of Deuterated Metabolite (e.g., this compound) | Key Advantages |
| Quantitative Bioanalysis | Internal standard in LC-MS or CE-MS assays. nih.govnih.gov | Corrects for matrix effects and variability, leading to higher accuracy and precision. |
| Metabolite Identification | Reference compound to confirm the identity of a metabolite in a complex biological matrix. vulcanchem.com | Provides a distinct mass shift for unambiguous identification. |
| Drug-Drug Interaction Studies | Standard for quantifying changes in metabolite formation in the presence of other drugs. | Enables reliable assessment of metabolic inhibition or induction. |
Computational and In Silico Modeling of N-Oxidation and Deuterium Isotope Effects
Computational and in silico modeling play an increasingly important role in predicting and understanding drug metabolism and the effects of isotopic substitution. escholarship.org These models can provide valuable insights into the N-oxidation of compounds like glafenic acid and the potential kinetic isotope effects (KIEs) associated with the deuteration in this compound.
The deuterium kinetic isotope effect (DKIE) occurs when a C-H bond cleavage is part of the rate-determining step of a reaction; replacing hydrogen with deuterium can slow down the reaction rate. acs.orgresearchgate.net This effect can be harnessed to improve the metabolic stability of drugs. informaticsjournals.co.innih.gov Computational methods, such as density functional theory (DFT), can be used to model reaction mechanisms and predict the magnitude of KIEs. rsc.org For the N-oxidation of the quinoline ring in glafenic acid, in silico models could help to determine if C-H bond cleavage is involved in the rate-limiting step and, therefore, whether deuteration at specific positions would be expected to have a significant impact on the rate of N-oxide formation.
Furthermore, molecular docking studies can predict how a substrate like glafenic acid binds to the active site of metabolizing enzymes, such as cytochrome P450s. nih.govnih.gov This can help to identify which positions on the molecule are most susceptible to metabolism and are therefore prime candidates for deuteration. nih.gov While it is unlikely that deuterium substitution would directly affect the rate of N-oxide formation if the mechanism does not involve C-D bond cleavage, secondary isotope effects are possible. escholarship.orgnih.gov Computational models can help to elucidate these more subtle effects. core.ac.ukmdpi.comresearcher.life
Development of Novel Research Tools Based on this compound for Chemical Biology Investigations
Deuterated molecules are emerging as powerful research tools in chemical biology for probing biological processes without the need for fluorescent or radioactive labels. europa.eueuropa.eu The unique vibrational properties of the carbon-deuterium (C-D) bond allow for its detection using techniques like Raman spectroscopy, enabling direct imaging of deuterated molecules in living cells. europa.eueuropa.eu
This compound, as a deuterated metabolite, could potentially be used as a chemical probe to study the transport and localization of N-oxide metabolites within cells and tissues. scienceopen.com By tracking the distribution of this compound, researchers could gain insights into the mechanisms of metabolite excretion and potential off-target accumulation. This "label-free" imaging approach offers a minimally invasive way to study the fate of drug metabolites in a native biological environment. europa.eueuropa.eu
Moreover, stable isotope- and mass spectrometry-based metabolomics approaches can utilize deuterated compounds to simultaneously track drug metabolism and its impact on the endogenous metabolome. nih.gov By administering a deuterated compound like this compound, researchers can clearly distinguish it and its downstream metabolites from the thousands of endogenous molecules in a biological sample. nih.gov This allows for a comprehensive analysis of how a specific metabolite might perturb cellular metabolic pathways, providing valuable information on its potential mechanisms of action or toxicity. cdnsciencepub.com The use of deuterated molecular probes is also expanding into other areas, such as enhancing the properties of agents for hyperpolarized magnetic resonance imaging (MRI) to study real-time metabolism in vivo. nih.gov
Q & A
Q. What are the key considerations for synthesizing Glafenine-d4 N-Oxide with high isotopic purity?
Methodological Answer: Synthesis should prioritize deuterium incorporation efficiency and minimize isotopic scrambling. Use controlled reaction conditions (e.g., inert atmosphere, low moisture) and validate isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure proper quenching of reactive intermediates to prevent unintended N-oxide degradation .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer: Combine ¹H/¹³C NMR to identify deuterated positions and compare spectral data with non-deuterated analogs. Use tandem mass spectrometry (MS/MS) to confirm fragmentation patterns unique to the N-oxide moiety. Cross-reference with computational simulations (e.g., density functional theory) for peak assignment validation .
Q. What analytical methods are optimal for quantifying this compound in complex matrices?
Methodological Answer: Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with deuterated internal standards. Optimize column chemistry (e.g., C18 reverse-phase) for separation efficiency and use dynamic multiple reaction monitoring (dMRM) to enhance sensitivity in biological or environmental samples .
Advanced Research Questions
Q. How should researchers address contradictions in mutagenicity data for aromatic N-oxides like this compound?
Methodological Answer: Apply structure–activity relationship (SAR) fingerprint analysis to assess substructural alerts (e.g., aromatic N-oxide groups). Validate findings using in vitro Ames tests and cross-reference proprietary and public mutagenicity databases. Consider mechanistic studies (e.g., DNA adduct formation assays) to resolve discrepancies between computational predictions and experimental results .
Q. What experimental design strategies minimize variability in metabolic stability studies of this compound?
Methodological Answer: Use hepatocyte or microsomal incubation systems with controlled oxygen levels to stabilize N-oxide metabolites. Include time-course sampling and stabilize samples immediately with antioxidants (e.g., ascorbic acid). Normalize data using deuterium-specific isotopic effects and validate via replicate experiments with statistical analysis (e.g., ANOVA) .
Q. How can researchers resolve spectral overlap in NMR data caused by deuterium isotope effects?
Methodological Answer: Implement ²H-decoupled NMR experiments or heteronuclear single quantum coherence (HSQC) to isolate signals. Use spectral deconvolution software and compare with non-deuterated analogs. For ambiguous peaks, synthesize site-specific deuterated derivatives for comparative analysis .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply non-linear regression models (e.g., Hill equation) to EC₅₀/LC₅₀ calculations. Use bootstrap resampling to estimate confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC). For low-dose extrapolation, employ benchmark dose (BMD) modeling with sensitivity analyses .
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
Methodological Answer: Implement quality-by-design (QbD) principles , including critical process parameter (CPP) identification via factorial design experiments. Use multivariate analysis (e.g., principal component analysis) to correlate synthesis conditions (e.g., temperature, reagent purity) with product quality attributes .
Q. What protocols ensure reproducibility in this compound stability studies under varying pH conditions?
Methodological Answer: Conduct forced degradation studies across pH 1–13 buffers at controlled temperatures (e.g., 25°C, 40°C). Quantify degradation products via UHPLC-MS/MS and model degradation kinetics using Arrhenius equations. Include stability-indicating assays (e.g., photodiode array detection) to confirm method specificity .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with open-access data-sharing policies for this compound studies?
Methodological Answer: Deposit raw spectral data (NMR, MS) in public repositories (e.g., Figshare, Zenodo) with standardized metadata. For computational models, share input files and scripts on platforms like GitHub. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and cite datasets using persistent identifiers (DOIs) .
Q. What are the best practices for documenting negative or inconclusive results in this compound research?
Methodological Answer: Publish supplementary "negative data" sections in journals supporting open science (e.g., PLOS ONE). Clearly describe experimental conditions, statistical power, and potential confounding factors. Use platforms like the Open Science Framework (OSF) to archive protocols and raw data for peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
